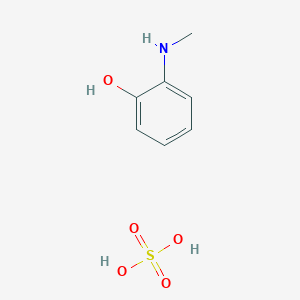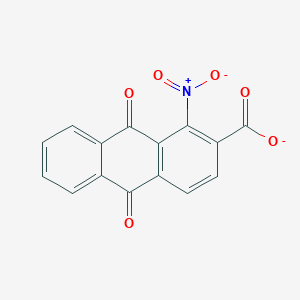
Rauvovertine B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rauvovertine B is a hexacyclic monoterpenoid indole alkaloid isolated from the stems of Rauvolfia verticillata . This compound belongs to the family of indole alkaloids, which are known for their diverse biological activities and complex structures . Rauvolfia verticillata is a traditional Chinese medicinal plant used to treat various ailments, including snake poisoning, hypertension, malaria, insanity, and typhus .
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
Rauvovertine B undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Rauvovertine B has been studied for its cytotoxicity against various human tumor cell lines, including HL-60, SMMC-7721, A-549, MCF-7, and SW-480 . This compound has shown potential as an anticancer agent due to its ability to inhibit the growth of these cancer cells . Additionally, this compound has been investigated for its antioxidant properties, making it a candidate for further research in the fields of chemistry, biology, medicine, and industry .
Wirkmechanismus
The mechanism of action of Rauvovertine B involves its interaction with specific molecular targets and pathways within the cell . This compound is believed to exert its effects by interfering with cellular processes such as DNA replication, protein synthesis, and cell division . The exact molecular targets and pathways involved in its mechanism of action are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Rauvovertine B is part of a group of hexacyclic monoterpenoid indole alkaloids isolated from Rauvolfia verticillata . Similar compounds include Rauvovertine A, 17-epi-Rauvovertine A, 17-epi-Rauvovertine B, and Rauvovertine C . These compounds share similar structural features and biological activities but differ in their specific chemical structures and stereochemistry . The uniqueness of this compound lies in its specific arrangement of atoms and its distinct biological properties .
Eigenschaften
Molekularformel |
C19H22N2O3 |
|---|---|
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
(2S,13S,15R,20S,21S)-21-methyl-18-oxa-1,11-diazahexacyclo[11.8.0.02,16.04,12.05,10.015,20]henicosa-4(12),5(10),6,8-tetraene-7,17-diol |
InChI |
InChI=1S/C19H22N2O3/c1-8-13-7-24-19(23)17-11(13)5-16-18-12(6-15(17)21(8)16)10-4-9(22)2-3-14(10)20-18/h2-4,8,11,13,15-17,19-20,22-23H,5-7H2,1H3/t8-,11+,13+,15-,16-,17?,19?/m0/s1 |
InChI-Schlüssel |
YQFGLJJOGMUWSM-QNSANRQCSA-N |
Isomerische SMILES |
C[C@H]1[C@H]2COC(C3[C@@H]2C[C@@H]4N1[C@H]3CC5=C4NC6=C5C=C(C=C6)O)O |
Kanonische SMILES |
CC1C2COC(C3C2CC4N1C3CC5=C4NC6=C5C=C(C=C6)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(3Z)-3-[(4-methylphenyl)methylidene]-1-benzofuran-2-one](/img/structure/B14746250.png)







